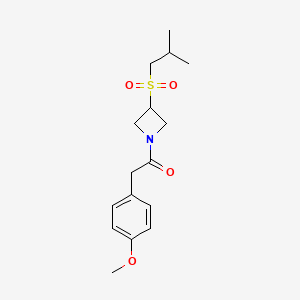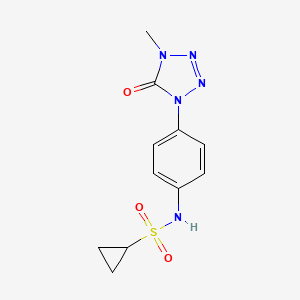
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide, also known as MRT67307, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications in various diseases. This compound was first synthesized in 2008 by researchers at Merck KGaA and has since gained attention for its ability to inhibit the activity of p38 MAP kinase, an enzyme that plays a critical role in inflammation and immune response.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide involves the reaction of 4-methyl-5-oxo-4,5-dihydro-1H-tetrazole-1-carboxylic acid with 4-aminophenylcyclopropanesulfonamide in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then treated with a base such as triethylamine to form the final product.
Starting Materials
4-methyl-5-oxo-4,5-dihydro-1H-tetrazole-1-carboxylic acid, 4-aminophenylcyclopropanesulfonamide, coupling agent (e.g. EDCI or HATU), base (e.g. triethylamine)
Reaction
Step 1: Dissolve 4-methyl-5-oxo-4,5-dihydro-1H-tetrazole-1-carboxylic acid and 4-aminophenylcyclopropanesulfonamide in a suitable solvent such as DMF or DMSO., Step 2: Add a coupling agent such as EDCI or HATU to the reaction mixture and stir for a period of time (e.g. 1-2 hours) at room temperature., Step 3: Add a base such as triethylamine to the reaction mixture and stir for a period of time (e.g. 1-2 hours) at room temperature., Step 4: Isolate the product by filtration or precipitation and purify by recrystallization or chromatography.
Wirkmechanismus
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide exerts its anti-inflammatory effects by inhibiting the activity of p38 MAP kinase, a key regulator of the inflammatory response. This enzyme is activated in response to various stimuli, including pro-inflammatory cytokines, stress, and cellular damage. Once activated, p38 MAP kinase phosphorylates various downstream targets, leading to the production of pro-inflammatory cytokines and chemokines. By inhibiting the activity of p38 MAP kinase, N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide reduces the production of these pro-inflammatory mediators, leading to a reduction in inflammation and tissue damage.
Biochemische Und Physiologische Effekte
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory effects, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and enhance the efficacy of chemotherapy. N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide is its specificity for p38 MAP kinase, which makes it a valuable tool for studying the role of this enzyme in various diseases. However, this compound has also been shown to have some limitations, including its poor solubility and stability in aqueous solutions. Additionally, N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide has been shown to have some off-target effects, which may limit its usefulness in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide. One area of interest is the development of more potent and selective inhibitors of p38 MAP kinase, which may have improved efficacy and fewer off-target effects. Additionally, further studies are needed to determine the optimal dosing and administration regimens for this compound in various diseases. Finally, research is needed to determine the long-term safety and efficacy of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide in humans, as well as its potential for use in combination with other therapies.
Wissenschaftliche Forschungsanwendungen
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, this compound has been shown to inhibit the activity of p38 MAP kinase, a key mediator of inflammation and immune response. This inhibition has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and tissue damage.
Eigenschaften
IUPAC Name |
N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3S/c1-15-11(17)16(14-13-15)9-4-2-8(3-5-9)12-20(18,19)10-6-7-10/h2-5,10,12H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUSAAHNWBHACZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

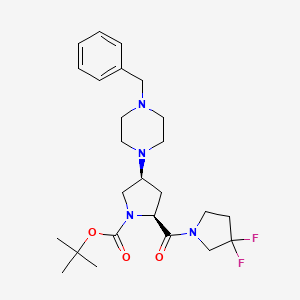
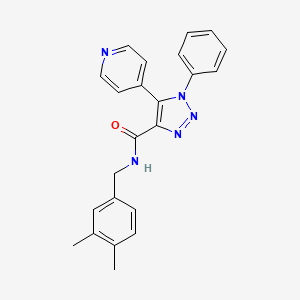
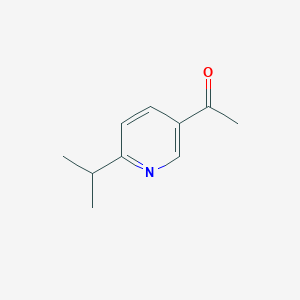
![1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2971485.png)
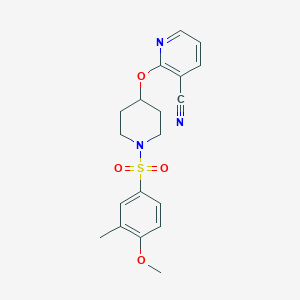
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2971488.png)
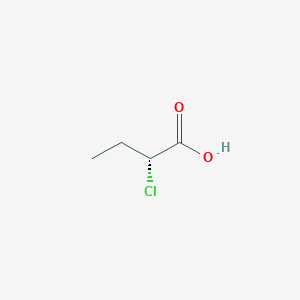
![Ethyl 4-[[1,3-dimethyl-2,6-dioxo-7-(2-oxopropyl)purin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2971492.png)
![9-(4-bromophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2971495.png)
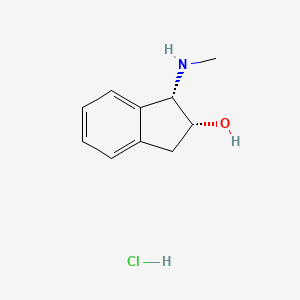
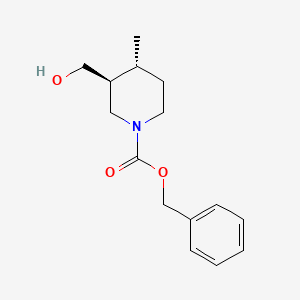

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2971501.png)
